molecular formula C14H11NO2 B14459151 9-Methyl-2-nitro-9H-fluorene CAS No. 66009-02-7

9-Methyl-2-nitro-9H-fluorene

Cat. No.: B14459151
CAS No.: 66009-02-7
M. Wt: 225.24 g/mol
InChI Key: GWSITHUTDKSDLG-UHFFFAOYSA-N
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Description

9-Methyl-2-nitro-9H-fluorene is a nitro-substituted fluorene derivative with a methyl group at the 9-position of the fluorene backbone. Fluorene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their rigid aromatic structure and tunable electronic properties. The nitro group (-NO₂) at the 2-position enhances electrophilicity, making it a key intermediate in synthesizing amines or other functionalized derivatives. The methyl group at the 9-position likely influences steric and electronic effects, altering solubility and reactivity compared to unsubstituted analogs.

Properties

CAS No.

66009-02-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

9-methyl-2-nitro-9H-fluorene

InChI

InChI=1S/C14H11NO2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3

InChI Key

GWSITHUTDKSDLG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-2-nitro-9H-fluorene typically involves nitration of 9-Methyl-9H-fluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 2nd position of the fluorene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-2-nitro-9H-fluorene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed:

    Reduction: 9-Methyl-2-amino-9H-fluorene.

    Oxidation: 9-Carboxy-2-nitro-9H-fluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-Methyl-2-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-2-nitro-9H-fluorene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with biomolecules, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular data for 9-Methyl-2-nitro-9H-fluorene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Applications
This compound C₁₄H₁₁NO₂ 225.25 9-CH₃, 2-NO₂ Not provided Pharmaceutical intermediates, materials science (inferred)
2-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 2-NO₂ 607-57-8 Carcinogenicity studies
9,9-Dimethyl-2-nitro-9H-fluorene C₁₅H₁₃NO₂ 239.27 9,9-diCH₃, 2-NO₂ 605644-46-0 Organic electronics, drug synthesis
9H-Fluoren-9-one C₁₃H₁₀O 182.22 9-C=O 486-25-9 Photocatalysis, polymer synthesis

Key Observations:

  • Electronic Effects : The nitro group withdraws electron density, enhancing electrophilicity at the 2-position. This contrasts with 9H-Fluoren-9-one, where the ketone group increases polarity and hydrogen-bonding capacity.
  • Molecular Weight : 9,9-Dimethyl-2-nitro-9H-fluorene has a higher molecular weight (239.27) due to two methyl groups, which may improve thermal stability in material science applications.

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